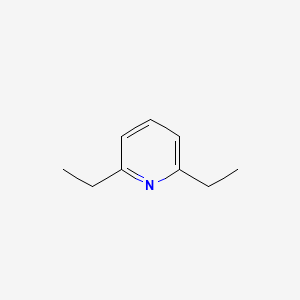

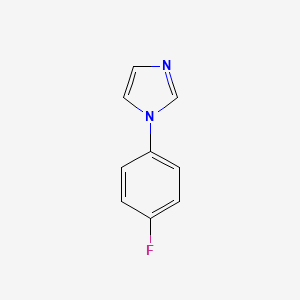

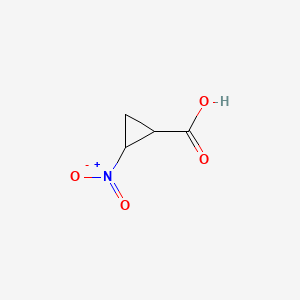

![molecular formula C9H10N2 B1295337 2,7-Dimethylimidazo[1,2-a]pyridine CAS No. 3268-61-9](/img/structure/B1295337.png)

2,7-Dimethylimidazo[1,2-a]pyridine

Overview

Description

2,7-Dimethylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with two methyl groups attached at the 2nd and 7th positions. It has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol . This compound is of significant interest due to its wide range of applications in medicinal chemistry, particularly in the development of antituberculosis agents .

Mechanism of Action

Target of Action

2,7-Dimethylimidazo[1,2-a]pyridine has been recognized as a significant agent against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It shows in vitro anti-TB activity against replicating and non-replicating bacteria . This compound also exhibits potential as a covalent anticancer agent .

Mode of Action

It is known to exhibit significant activity against mdr-tb and xdr-tb . As an anticancer agent, it acts as a targeted covalent inhibitor (TCI), a class of drugs that form a covalent bond with their target .

Biochemical Pathways

It’s known that imidazo[1,2-a]pyridines can have different mechanisms of action based on their structure . For instance, some imidazo[1,2-a]pyridines have been found to disrupt mitochondrial functions, while others cause nuclear DNA damage .

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

The result of the action of this compound is a significant reduction in bacterial growth, making it effective against MDR-TB and XDR-TB . As an anticancer agent, it has shown potential in inhibiting the viability of cancer cells .

Biochemical Analysis

Biochemical Properties

2,7-Dimethylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development . Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it has been shown to inhibit the activity of enzymes involved in DNA replication, thereby preventing bacterial growth . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been shown to have beneficial effects, such as antibacterial activity and modulation of immune responses . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Additionally, this compound can affect the activity of enzymes involved in key metabolic pathways, such as glycolysis and the citric acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In these compartments, this compound can interact with key biomolecules, influencing their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine can be achieved through various synthetic routes, including:

Condensation Reactions: One common method involves the condensation of 2,6-dimethylpyridine with formamide in the presence of a strong acid catalyst, such as sulfuric acid, to form the imidazo[1,2-a]pyridine core.

Multicomponent Reactions: Another approach involves multicomponent reactions where 2,6-dimethylpyridine, an aldehyde, and an amine are reacted together under acidic conditions to form the desired product.

Oxidative Coupling: This method involves the oxidative coupling of 2,6-dimethylpyridine with an appropriate oxidizing agent, such as potassium permanganate, to form the imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials and efficient catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated processes further enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

Substitution: Halogenating agents, alkylating agents, and arylating agents under various conditions, including the use of catalysts and solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

2,7-Dimethylimidazo[1,2-a]pyridine has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of antituberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.

Biological Studies: It is used as a scaffold in the design of bioactive molecules for studying various biological processes and pathways.

Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.

Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates for the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2,7-Dimethylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

2-Methylimidazo[1,2-a]pyridine: Lacks the additional methyl group at the 7th position, which may affect its chemical and biological properties.

2,6-Dimethylimidazo[1,2-a]pyridine: Has methyl groups at the 2nd and 6th positions, which may result in different reactivity and biological activity.

2,7-Dimethylimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name |

2,7-dimethylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-3-4-11-6-8(2)10-9(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCGFNPVXKJNTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186350 | |

| Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3268-61-9 | |

| Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dimethylimidazo(1,2-a)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the current understanding of the mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb)?

A1: While the precise mechanism of action remains to be fully elucidated, preliminary transcriptional profiling experiments using Mtb treated with a representative compound (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide) suggest potential interference with essential bacterial metabolic pathways. [] Further research is necessary to pinpoint the exact targets and downstream effects.

Q2: How effective are this compound derivatives against drug-resistant tuberculosis strains?

A2: Studies demonstrate that several this compound-3-carboxamide derivatives exhibit potent activity against a range of Mtb strains, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. [] This finding highlights their potential for combating the growing threat of drug-resistant tuberculosis.

Q3: What is the structure-activity relationship (SAR) profile of this compound derivatives regarding their anti-tuberculosis activity?

A3: Research indicates that modifications to the substituents on the imidazo[1,2-a]pyridine core significantly impact anti-tuberculosis activity. For instance, the presence of specific substituents at the 3-position, like carboxamide groups, appears crucial for enhanced potency against Mtb. [, ] Further investigations into SAR are ongoing to optimize the structure for improved activity and drug-like properties.

Q4: What are the pharmacokinetic properties of this compound derivatives?

A4: Pharmacokinetic analyses of a lead compound, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, in a mouse model showed promising results. Oral administration resulted in sustained drug levels in serum with a half-life of 20.1 hours, supporting the potential for once-daily dosing. []

Q5: Have this compound derivatives been tested in in vivo models of tuberculosis?

A5: Yes, studies using a mouse model of Mtb infection demonstrated the in vivo efficacy of N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide. This compound significantly reduced bacterial burden in the lungs and spleens of infected mice, comparable to the efficacy observed with standard anti-tuberculosis drugs like isoniazid and rifampicin. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

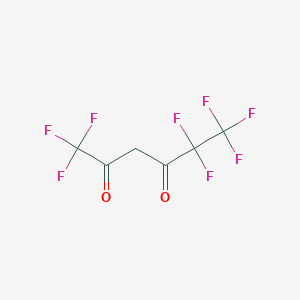

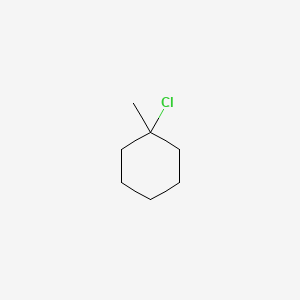

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)